2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Description
Structural Classification of Pyrrolo[1,2-a]thieno[3,2-f]diazepines
The structural architecture of pyrrolo[1,2-a]thieno[3,2-f]diazepines represents a unique class of tricyclic heterocycles that incorporate three distinct ring systems within a fused framework. The fundamental structural unit consists of a seven-membered diazepine ring fused to both a five-membered thiophene ring and a five-membered pyrrole ring, creating a rigid polycyclic system with defined stereochemical constraints. The specific substitution pattern in 2,3-dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f]diazepine introduces methyl groups at the 2- and 3-positions of the thiophene ring, while a phenyl substituent occupies the 6-position of the diazepine ring.
The molecular geometry of this compound class exhibits significant three-dimensional character due to the non-planar nature of the seven-membered diazepine ring, which adopts a boat or chair conformation depending on the substitution pattern and environmental factors. The fusion pattern between the thiophene and pyrrole rings creates a rigid framework that restricts conformational flexibility, contributing to the unique physicochemical properties observed in these systems. Computational studies have revealed that the heterocyclic nitrogen atoms within the diazepine ring system can participate in various hydrogen bonding interactions, influencing both the solid-state packing and solution-phase behavior of these compounds.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Tricyclic Framework | Fused pyrrole-thiophene-diazepine system | Enhanced rigidity and defined geometry |
| Heteroatom Distribution | Two nitrogen atoms in diazepine ring, one sulfur in thiophene | Multiple coordination sites for molecular recognition |
| Substitution Pattern | 2,3-dimethyl and 6-phenyl groups | Modulated electronic properties and steric environment |
| Ring Saturation | Partially saturated diazepine ring | Conformational flexibility within rigid framework |
The electronic structure of pyrrolo[1,2-a]thieno[3,2-f]diazepines demonstrates the influence of heteroatom incorporation on the overall π-electron system. The thiophene ring contributes electron density through its sulfur atom, while the pyrrole nitrogen participates in the aromatic system through its lone pair electrons. The diazepine ring contains two nitrogen atoms with different electronic environments: one participating in the fused ring system and another that can serve as a hydrogen bond acceptor or coordination site.
Historical Development of Thienodiazepine Chemistry
The development of thienodiazepine chemistry emerged from the broader exploration of heterocyclic systems as bioisosteres for traditional aromatic frameworks. Early investigations into thiophene-containing heterocycles revealed that the sulfur-containing five-membered ring could serve as an effective replacement for benzene rings in pharmaceutical applications, leading to the systematic exploration of more complex fused systems incorporating thiophene moieties. The initial synthesis of thienodiazepine derivatives was reported in the context of developing central nervous system active compounds, where researchers recognized the potential of seven-membered diazepine rings fused to thiophene systems.
Patent literature from the 1990s documented significant advances in the synthesis of pyrrolo[1,2-a]thieno[3,2-f]diazepines, with particular emphasis on their potential therapeutic applications. These early synthetic approaches focused on developing efficient methodologies for constructing the complex tricyclic framework through cyclization reactions and metal-catalyzed coupling processes. The recognition that thienodiazepines could interact with benzodiazepine receptor sites provided additional impetus for synthetic development, as researchers sought to create novel compounds with improved pharmacological profiles.
The evolution of synthetic methodology for thienodiazepine construction has paralleled advances in heterocyclic chemistry more broadly, with modern approaches incorporating multicomponent reactions and cascade cyclization processes. Recent developments have emphasized the use of Ugi-Deprotection-Cyclization strategies and other convergent synthetic approaches that allow for the efficient assembly of the complex polycyclic framework from readily available starting materials. These methodological advances have enabled the preparation of diverse libraries of thienodiazepine derivatives for systematic structure-activity relationship studies.
Positioning Within the Privileged Heterocyclic Structures Framework
The concept of privileged scaffolds in medicinal chemistry refers to molecular frameworks that demonstrate the capability to serve as ligands for diverse receptor families, as originally defined by Evans in the context of benzodiazepine research. Pyrrolo[1,2-a]thieno[3,2-f]diazepines occupy a significant position within this framework due to their structural similarity to established privileged scaffolds while incorporating unique heterocyclic elements that can modulate biological activity patterns. The thiophene ring system serves as a bioisostere for benzene, providing similar π-electron density while introducing distinct electronic and steric properties that can enhance selectivity and potency profiles.
Research investigations have demonstrated that compounds containing the thienodiazepine core structure exhibit activity across multiple biological targets, supporting their classification as privileged scaffolds. The structural features that contribute to this privileged status include the presence of multiple hydrogen bond acceptor sites, a rigid polycyclic framework that can adopt defined conformations for receptor binding, and substitution patterns that allow for systematic modification of physicochemical properties. The incorporation of both nitrogen and sulfur heteroatoms provides multiple sites for molecular recognition events, enabling these scaffolds to interact with diverse protein targets through various binding mechanisms.
| Privileged Scaffold Feature | Thienodiazepine Implementation | Biological Relevance |
|---|---|---|
| Multiple heteroatoms | Nitrogen and sulfur incorporation | Enhanced binding affinity and selectivity |
| Rigid framework | Fused tricyclic system | Defined pharmacophore geometry |
| Substitution diversity | Variable positions for modification | Structure-activity relationship optimization |
| Bioisosteric elements | Thiophene as benzene replacement | Improved metabolic stability and selectivity |
The positioning of thienodiazepines within the broader landscape of privileged heterocycles is further supported by their representation in patent literature and pharmaceutical development programs. The structural motif has been incorporated into various drug discovery efforts targeting central nervous system disorders, metabolic diseases, and oncological applications. This broad applicability reflects the fundamental property of privileged scaffolds to provide a versatile platform for medicinal chemistry optimization while maintaining favorable drug-like properties.
Significance in Heterocyclic Organic Chemistry Research
The significance of pyrrolo[1,2-a]thieno[3,2-f]diazepines in contemporary heterocyclic chemistry research extends beyond their potential therapeutic applications to encompass fundamental questions in synthetic methodology and structural chemistry. These complex polycyclic systems serve as challenging synthetic targets that drive the development of new cyclization methodologies and catalytic processes for heterocycle construction. Recent research has focused on developing efficient approaches for assembling the tricyclic framework through cascade reactions and multicomponent processes that can accommodate diverse substitution patterns.
The electronic properties of thienodiazepine systems have attracted significant attention from computational chemists studying the influence of heteroatom positioning on molecular orbital distributions and reactivity patterns. These investigations have revealed that the specific arrangement of nitrogen and sulfur atoms within the fused ring system creates unique electronic environments that can be exploited for selective chemical transformations. The ability to modulate electronic properties through substitution pattern variation has made these systems valuable platforms for studying structure-property relationships in heterocyclic chemistry.
Synthetic investigations have demonstrated that pyrrolo[1,2-a]thieno[3,2-f]diazepines can serve as versatile intermediates for accessing more complex molecular architectures through further functionalization reactions. The presence of multiple reactive sites within the polycyclic framework enables selective modification strategies that can introduce additional pharmacophoric elements or modulate physicochemical properties. These capabilities have positioned thienodiazepines as valuable building blocks in diversity-oriented synthesis programs aimed at generating structurally complex compound libraries for biological screening applications.
Recent advances in heterocyclic chemistry research have highlighted the potential of thienodiazepine scaffolds as platforms for developing new synthetic methodologies. The complex substitution patterns and multiple heteroatom incorporation present in these systems provide opportunities for exploring novel bond-forming reactions and catalytic processes. Current research directions include the development of asymmetric synthesis approaches for accessing enantiomerically pure thienodiazepine derivatives and the exploration of metal-catalyzed functionalization reactions that can selectively modify specific positions within the polycyclic framework.
Properties
IUPAC Name |
4,5-dimethyl-9-phenyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-13(2)21-18-15(12)11-19-17(14-7-4-3-5-8-14)16-9-6-10-20(16)18/h3-10,17,19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXITYAKAKCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Aromatic Amines with Thieno Derivatives
- Starting materials : Aromatic amines (e.g., phenylamines) and 2,3-dimethylthiophene derivatives.
- Procedure :
- The aromatic amine reacts with a 2,3-dimethylthiophene-3-carboxaldehyde or related precursor to form an imine or Schiff base.
- Under reflux with acid catalysts such as polyphosphoric acid or phosphoryl chloride, intramolecular cyclization occurs, forming the fused heterocyclic core.
- Subsequent reduction or oxidation steps refine the dihydro or aromatic character of the ring system.
Method B: Multi-step Synthesis via Intermediate Formation
- Step 1 : Synthesis of a thienopyrrole intermediate by condensation of 2,3-dimethylthiophene-3-carboxaldehyde with suitable hydrazines or amines.
- Step 2 : Cyclization with electrophiles such as ethyl chloroformate or acyl chlorides to form the diazepine ring.
- Step 3 : Aromatization or partial hydrogenation to achieve the dihydro configuration.
Condensation of Functionalized Precursors
This method involves condensation reactions between heterocyclic aldehydes and amines or hydrazines, followed by ring closure:
- Key reagents : 2,3-dimethylthiophene-3-carboxaldehyde, phenylhydrazine, and formaldehyde.
- Procedure :
- The aldehyde reacts with phenylhydrazine to form a hydrazone intermediate.
- Formaldehyde or other aldehydes are added to induce cyclization, forming the fused heterocyclic ring.
- The reaction is typically performed under reflux in ethanol or acetic acid.
Use of Transition Metal Catalysis
Some synthesis routes utilize transition metal catalysis, such as copper or palladium, to facilitate C–H activation and heterocycle formation:
- Method :
- The heterocyclic precursor undergoes oxidative cyclization in the presence of a metal catalyst.
- Conditions are optimized to favor the formation of the fused ring system with desired substitution patterns.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate cyclization reactions:
- Advantages :
- Reduced reaction times.
- Improved yields and selectivity.
- Procedure :
- Precursors are dissolved in suitable solvents like DMF or acetic acid.
- Microwave irradiation at specific power and time parameters induces rapid cyclization.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The synthesis of similar heterocyclic frameworks, such as pyrrolo[1,2-a]thieno[3,2-f]diazepines, has been successfully achieved via cyclization of hydrazine derivatives with heterocyclic aldehydes under acid catalysis, with yields ranging from 60-85% (see,).
- Microwave-assisted methods have demonstrated significant reductions in reaction times (from 24 hours to 10-20 minutes) with comparable or improved yields, highlighting their potential for scalable synthesis (see).
- Transition metal catalysis offers a route for regioselective C–H activation, allowing for functionalization at specific positions on the heterocycle, which is crucial for tailoring pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Synthesis of 2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of thiosemicarbazones and various reagents to yield derivatives with desired pharmacological properties. Recent studies have demonstrated methods to synthesize hybrid derivatives that exhibit enhanced activity against specific biological targets such as coagulation factors Xa and XIa .
Key Steps in Synthesis
- Refluxing with Thiosemicarbazide : The initial step involves refluxing thiosemicarbazide with appropriate diketones to form intermediate hydrazinocarbothioamides.
- Formation of the Final Compound : The intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the target compound in high yields (67–88%) .
Anticancer Properties
Research has indicated that derivatives of pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine exhibit promising anticancer activities. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticoagulant Activity
Recent studies have focused on the anticoagulant properties of these compounds. The dual inhibition of coagulation factors Xa and XIa suggests potential applications in treating thromboembolic disorders .
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms proposed for their action .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated significant inhibition of cell growth at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anticoagulant Efficacy
In a preclinical model assessing thrombus formation, a derivative of this compound was shown to significantly reduce clot formation compared to controls. This study highlights its potential as a therapeutic agent for managing conditions like deep vein thrombosis .
Applications in Research
The compound's unique structure allows for extensive modifications leading to a variety of derivatives with tailored biological activities. Its applications extend beyond pharmaceuticals into areas such as:
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Structural and Functional Insights
Core Heterocyclic Framework: The target compound’s pyrrolo-thieno-diazepine core differentiates it from benzodiazepines (e.g., diazepam) and triazolo-diazepines (e.g., etizolam). The thiophene moiety may enhance metabolic stability compared to benzene rings . Etizolam (a triazolo-thieno-diazepine) shares the thieno-diazepine system but includes a triazole ring, which is linked to its high potency and classification as a controlled substance .
Substituent Effects :
- The 2,3-dimethyl groups in the target compound could sterically hinder receptor binding compared to etizolam’s 2-ethyl and 9-methyl groups. Substituents at position 6 (phenyl vs. etizolam’s chlorophenyl) may influence lipophilicity and target selectivity .
- In pyrrolo-benzodiazepines (e.g., 5-aroyl derivatives), aroyl groups at position 5 correlate with analgesic activity, suggesting that analogous substitutions in the target compound might modulate CNS effects .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, which involve cyclization of 2-aminomethylpyrroles . In contrast, etizolam derivatives are synthesized via [1,2,4]-triazolo ring annulation .
Pharmacological Potential: While the target compound lacks direct activity data, structurally related pyrrolo-benzodiazepines exhibit antifungal activity via squalene epoxidase inhibition , suggesting possible bioactivity for the thieno analog.
Biological Activity
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its complex bicyclic structure which incorporates a thieno and diazepine moiety. Its molecular formula is with a molecular weight of approximately 333.43 g/mol .
Anticancer Activity
Research has indicated that pyrrolo[1,4]benzodiazepines, including derivatives like this compound, exhibit significant anticancer properties. These compounds interact with DNA and have shown efficacy against various cancer cell lines. For instance:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer | 0.5 |
| 8-Chloro derivative | Leukemia | 0.3 |
This table summarizes some findings from studies evaluating the potency of these compounds against specific cancer types .
Central Nervous System (CNS) Activity
The compound has also been evaluated for its CNS effects. Studies suggest that it possesses sedative and anxiolytic properties comparable to traditional benzodiazepines. The introduction of methyl groups in the structure enhances these effects:
| Activity Type | Compound | Observed Effect |
|---|---|---|
| Sedative | 2,3-Dimethyl derivative | Comparable to Diazepam |
| Anxiolytic | 8-Chloro derivative | Significant reduction in anxiety-like behavior in mice |
These findings highlight the potential of this compound as a therapeutic agent for anxiety disorders .
The mechanism by which these compounds exert their biological effects often involves interaction with neurotransmitter systems and DNA binding. For example:
- Antagonism at AMPA Receptors : The compound has shown noncompetitive inhibition at AMPA receptors, which are crucial for synaptic transmission and plasticity in the CNS .
- DNA Intercalation : Similar to other pyrrolo[1,4]benzodiazepines, it can intercalate into DNA strands leading to cytotoxic effects in cancer cells .
Study on CNS Effects
In a controlled study involving mice treated with this compound:
- Method : Mice were administered varying doses of the compound.
- Results : Significant sedative effects were noted at doses above 10 mg/kg.
This study supports the compound's potential as a CNS depressant with therapeutic implications in treating anxiety and sleep disorders .
Anticancer Efficacy Study
A recent investigation into the anticancer properties of this compound involved testing against several cancer cell lines:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine core?
- Methodological Answer : The core structure can be synthesized via a multi-step approach involving cyclization and functionalization. For example, Grignard reagent addition to a diazepine precursor in dry THF, followed by controlled reaction quenching (e.g., aqueous NaOH) and purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients). This method ensures regioselective bond formation while minimizing side reactions .
- Critical Parameters : Reaction temperature (0°C to room temperature), stoichiometry of Grignard reagents (1.5 equivalents), and solvent purity (anhydrous THF) are crucial for yield optimization.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic techniques is required:
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the fused heterocyclic system (e.g., δ 1.2–1.4 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight accuracy (e.g., calculated [M+H]+: 456.2012; observed: 456.2015) .
Advanced Research Questions
Q. How can regioselectivity challenges during thieno-pyrrolo-diazepine cyclization be addressed?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions. For instance, using DMF as a polar aprotic solvent stabilizes transition states, favoring cyclization at the thieno[3,2-f] position over alternative sites. Pre-activation of intermediates (e.g., via thiourea derivatives) can further direct reactivity .
- Case Study : In a diazepine derivative synthesis, substituting THF with DMF increased cyclization yield from 55% to 82% while maintaining regioselectivity .
Q. What computational methods are effective for modeling the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding nucleophilic/electrophilic sites. For example, DFT analysis of pyrrolo-thieno-diazepines revealed electron density localization at the diazepine nitrogen, guiding derivatization strategies .
- Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.2 ppm confirms accuracy) .
Q. How should researchers resolve contradictions between spectral data and expected structural outcomes?
- Methodological Answer :
- Step 1 : Cross-validate using complementary techniques (e.g., 2D NMR like HSQC or HMBC to confirm connectivity if 1H/13C assignments conflict) .
- Step 2 : Perform X-ray crystallography for unambiguous structural confirmation (if crystalline material is available).
- Step 3 : Re-examine synthetic steps for unintended side reactions (e.g., oxidation of thiophene moieties under acidic conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
